molecular formula C16H20N4O3 B2457564 methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate CAS No. 2034561-13-0

methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate

Cat. No. B2457564
CAS RN: 2034561-13-0
M. Wt: 316.361
InChI Key: JLEUQDORWDZNRA-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives usually involves the reaction of hydrazides with carboxylic acids or their derivatives . The exact synthesis method for this specific compound is not available in the literature.


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzoate part), a 1,2,4-triazole ring, and a butan-2-yl group. The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and reactions with electrophiles . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally. These properties can be influenced by factors such as the presence of the benzene ring and the 1,2,4-triazole ring .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .

Polymer Chemistry

1,2,3-Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They have the ability to form hydrogen bonds, which is a key feature in supramolecular assemblies .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can act as a linker between two biomolecules, enabling the study of biological systems .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They can mimic the structure of peptides and nucleotides, making them useful in the study of biological systems .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, enabling the visualization of biological processes .

Materials Science

1,2,3-Triazoles have applications in materials science . They can be used in the synthesis of new materials with unique properties .

Future Directions

Future research could involve studying the biological activity of this compound and its derivatives, determining its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

methyl 4-[[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)14(8-20-10-17-9-18-20)19-15(21)12-4-6-13(7-5-12)16(22)23-3/h4-7,9-11,14H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUQDORWDZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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